molecular formula C24H29N7O B3225861 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251560-56-1

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B3225861
CAS No.: 1251560-56-1
M. Wt: 431.5
InChI Key: CSQMXFHPSXAHAG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a piperidinyl group and at position 4 with a 1H-imidazol-1-yl moiety. The imidazole is further functionalized by a 4-(4-methylphenyl)piperazine-1-carbonyl group, introducing a lipophilic arylpiperazine moiety.

Properties

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-5-7-20(8-6-19)28-11-13-30(14-12-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-9-3-2-4-10-29/h5-8,15-18H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQMXFHPSXAHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group attached to the piperazine ring.

    Substitution: The imidazole and pyrimidine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Leads to the formation of N-oxides.

    Reduction: Produces alcohols or amines.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

The compound 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biological interactions, and material science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with various biological macromolecules suggests it may modulate receptor activity or enzyme function, making it a candidate for drug development aimed at conditions such as depression or anxiety disorders.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds similar to this one can exhibit antidepressant-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.
  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies.

Biological Interactions

The interactions of this compound with biological targets have been a focal point of research. Its structure allows for binding with specific receptors, which is crucial for understanding its pharmacodynamics.

Material Science

Beyond medicinal applications, this compound's unique structure makes it suitable for use in developing new materials. Its chemical properties allow it to serve as a building block for synthesizing more complex organic materials.

Applications

  • Polymer Synthesis : The compound can be utilized in creating polymers with enhanced properties, such as increased thermal stability or improved mechanical strength.
  • Nanomaterials : Its ability to form stable complexes can be exploited in the development of nanomaterials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in the combination of pyrimidine, imidazole, piperidine, and arylpiperazine groups. Below is a comparison with key analogues:

Table 1: Structural Comparison of Pyrimidine-Based Analogues
Compound Name/Structure Core Position 4 Substitution Position 6 Substitution Key Structural Differences Reference
Target Compound Pyrimidine 4-(4-Methylphenyl)piperazine-1-carbonyl-imidazolyl Piperidin-1-yl Reference structure -
4-(4-Ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine Pyrimidine 4-(3-Methylphenyl)piperazine-1-carbonyl-piperidinyl 4-Ethylphenoxy Phenoxy group at position 6; 3-methylphenyl vs. 4-methylphenyl
4-(Piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine Pyrimidine 4-(Pyridin-2-yl)piperazine-1-carbonyl-imidazolyl Piperidin-1-yl Pyridinylpiperazine vs. 4-methylphenylpiperazine
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Butanone Pyrazolyl 4-Trifluoromethylphenylpiperazine Non-pyrimidine core; butanone linker

Key Observations :

  • Core Modifications: Analogues with non-pyrimidine cores (e.g., butanone in ) highlight the importance of the pyrimidine scaffold in maintaining planar geometry for receptor interactions.

Biological Activity

The compound 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A pyrimidine ring
  • An imidazole moiety
  • A piperazine substituent

This unique combination of heterocycles is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Receptors : It may exhibit affinity for aminergic receptors, which are crucial in neurotransmission and can influence mood and behavior.
  • Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, leading to potential anticancer effects.

1. Anticancer Activity

Recent studies have indicated that compounds containing piperazine and imidazole structures demonstrate significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown the ability to induce necroptosis in leukemic cells, suggesting a potential pathway for cancer therapy through regulated cell death mechanisms .

2. Neuropharmacological Effects

Piperazine derivatives are known for their broad spectrum of neuropharmacological activities. The compound has been investigated for its potential to modulate dopaminergic signaling pathways, which are vital in the treatment of neurological disorders such as schizophrenia and depression .

3. Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study on LQFM018 Demonstrated that piperazine-containing compounds can promote necroptosis in K562 cells, indicating a possible mechanism for overcoming chemoresistance in cancer therapy .
Neuropharmacological Research Highlighted the role of piperazine derivatives in modulating dopaminergic receptors, suggesting therapeutic potential for mood disorders .
Enzyme Inhibition Studies Showed that related compounds exhibit significant inhibition of AChE with IC50 values indicating strong activity compared to standard drugs .

Q & A

Q. Table 1: Key Synthetic Parameters for Piperazine-Carbonyl-Imidazole Derivatives

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Imidazole ActivationHATU, DIPEA, DMF70–85%>95%
Pyrimidine CouplingK₂CO₃, CH₃CN, 80°C40–60%90–95%
Microwave Optimization150 W, 120°C, 20 min85–92%>98%

Q. Table 2: Predicted vs. Experimental Physicochemical Properties

PropertyPredicted (Computational)ExperimentalDeviation
pKa13.23±0.1013.05-0.18
logP3.83.6-0.2
Solubility (mg/mL)0.120.09-25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

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